molecular formula C10H8FNO B11915299 6-Fluoro-3-methoxyquinoline

6-Fluoro-3-methoxyquinoline

Cat. No.: B11915299
M. Wt: 177.17 g/mol
InChI Key: MXZSOJRUXCHIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-3-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methoxyquinoline can be achieved through several methods. One common approach involves the condensation of p-anisidine with 2-fluoromalonic acid. This reaction is mediated by phosphorus oxychloride (POCl3) and requires careful optimization of reaction conditions to ensure high yield and purity . Another method involves the formation of the key carbon-fluorine bond via a Balz-Schiemann reaction or electrophilic fluorination using Selectfluor .

Industrial Production Methods: For industrial-scale production, the POCl3-mediated process is preferred due to its scalability and cost-effectiveness. This method has been successfully scaled up to produce multi-kilogram quantities of this compound with excellent purity .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-3-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

6-Fluoro-3-methoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxyquinoline involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it induces double-strand breaks in the DNA, leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity.

Comparison with Similar Compounds

6-Fluoro-3-methoxyquinoline can be compared with other fluorinated quinolines and methoxy-substituted quinolines:

    Similar Compounds: 3-Fluoroquinoline, 6-Methoxyquinoline, and other fluoroquinolones such as ciprofloxacin and norfloxacin.

    Uniqueness: The presence of both a fluorine atom and a methoxy group in this compound enhances its chemical stability and biological activity compared to its analogs. .

Properties

IUPAC Name

6-fluoro-3-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-13-9-5-7-4-8(11)2-3-10(7)12-6-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZSOJRUXCHIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C=CC(=CC2=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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